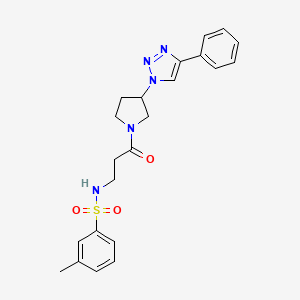

3-methyl-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methyl-N-[3-oxo-3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-17-6-5-9-20(14-17)31(29,30)23-12-10-22(28)26-13-11-19(15-26)27-16-21(24-25-27)18-7-3-2-4-8-18/h2-9,14,16,19,23H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYVNVXCNKUVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.

Mode of Action

It’s known that the anticancer activity of molecules containing a 1,2,3-triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of an enzyme.

Biological Activity

3-methyl-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C22H25N5O3S

- Molecular Weight : 439.5 g/mol

- CAS Number : 2034235-04-4

Research indicates that compounds containing triazole and pyrrolidine moieties often exhibit diverse biological activities. The presence of the triazole ring is particularly noteworthy for its role in modulating enzyme activity and interacting with biological receptors.

Enzyme Inhibition

One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-II. This inhibition is crucial for reducing inflammation and pain, making it a candidate for anti-inflammatory therapies.

Anti-inflammatory Properties

Studies have shown that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated an IC50 value of 5.01 μM against COX-II, indicating potent inhibitory activity compared to standard anti-inflammatory drugs like Celecoxib .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Triazole-based compounds have been reported to inhibit tumor growth in various cancer cell lines. For example, compounds with similar scaffolds have shown efficacy against MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest .

Case Studies and Research Findings

Q & A

Q. How to reconcile discrepancies between in vitro potency (nM IC₅₀) and in vivo efficacy (mg/kg dosing)?

- Answer : Common issues include:

- Protein Binding : Measure free fraction in plasma (e.g., >95% binding reduces effective concentration).

- Metabolic Clearance : Use liver microsomes (human/mouse) to identify rapid Phase I oxidation (e.g., CYP3A4-mediated).

- Formulation Optimization : Switch from aqueous suspension to PEG-based vehicles to enhance bioavailability (e.g., AUC increase by 3x) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.